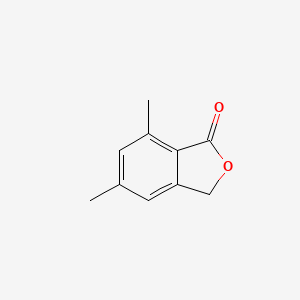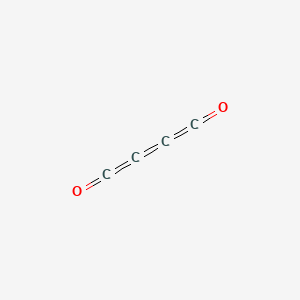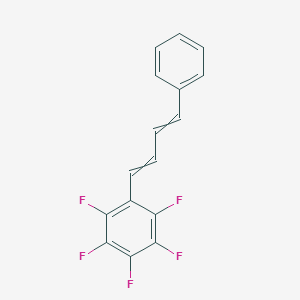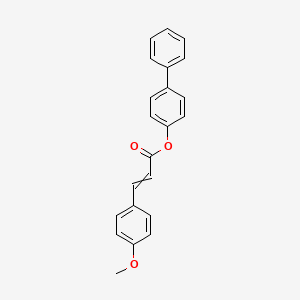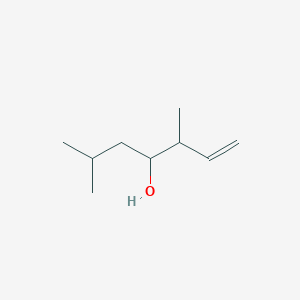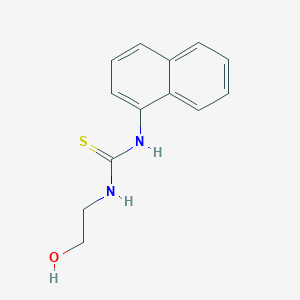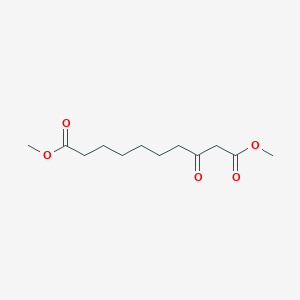![molecular formula C12H14O2S B14642404 Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- CAS No. 56146-65-7](/img/structure/B14642404.png)
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- is an organic compound with the molecular formula C12H14O2S. This compound is characterized by a cyclopentanone ring substituted with a sulfinyl group attached to a 4-methylphenyl group. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- typically involves the reaction of cyclopentanone with 4-methylphenyl sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted sulfinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Cyclopentanone, 2-methyl-: A methyl-substituted cyclopentanone.
Cyclopentanone, 2-pentyl-: A pentyl-substituted cyclopentanone.
Uniqueness
Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group attached to a 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
56146-65-7 |
|---|---|
Molekularformel |
C12H14O2S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfinylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O2S/c1-9-5-7-10(8-6-9)15(14)12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3 |
InChI-Schlüssel |
HIHFDGSOXNGCTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


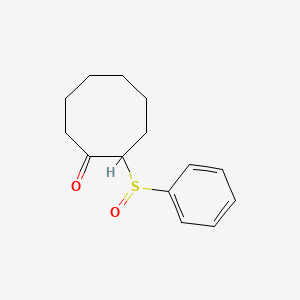

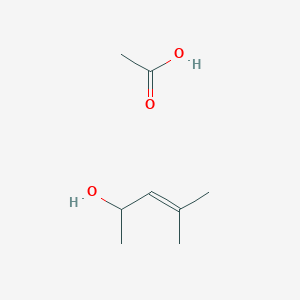
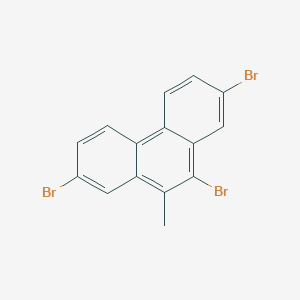
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
